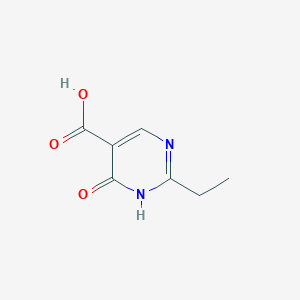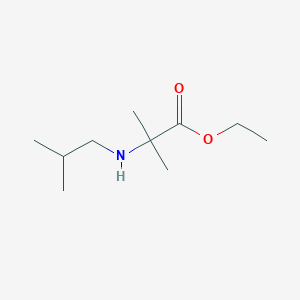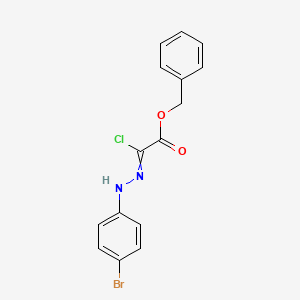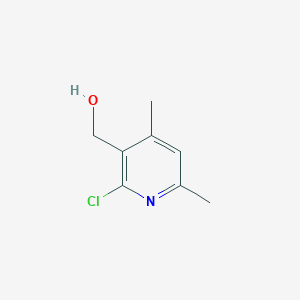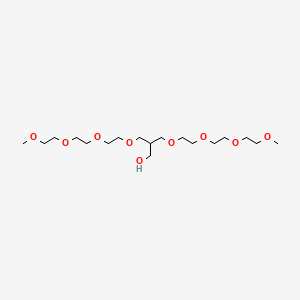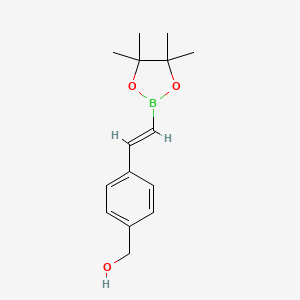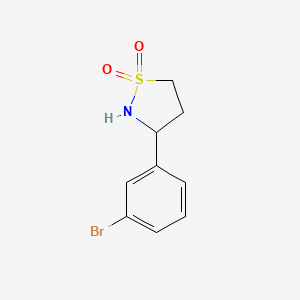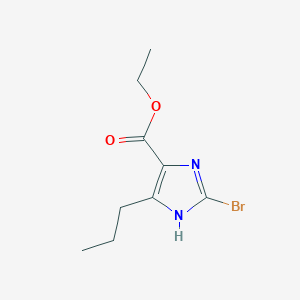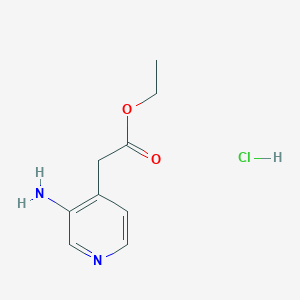
2-(Aminomethyl)thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)thiophene-3-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group at the second position and a carboxylic acid group at the third position of the thiophene ring. It is a significant intermediate in organic synthesis and has various applications in medicinal chemistry and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods: In industrial settings, the compound can be synthesized using a multi-step process that involves the preparation of intermediates such as 2-aminothiophene-3-carboxylates. These intermediates are then subjected to further reactions, including diazotization and desamination, to yield the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been shown to act as enzyme inhibitors by binding to the active site of the enzyme and preventing substrate access. Additionally, some derivatives exhibit cytostatic activity by inducing apoptosis in cancer cells through the inhibition of protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiophene-3-carboxylic acid: Similar in structure but lacks the aminomethyl group.
3-Thiophenecarboxylic acid: Contains a carboxylic acid group at the third position but lacks the aminomethyl group.
2-Thiophenemethylamine: Contains an aminomethyl group but lacks the carboxylic acid group.
Uniqueness: 2-(Aminomethyl)thiophene-3-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H7NO2S |
|---|---|
Molekulargewicht |
157.19 g/mol |
IUPAC-Name |
2-(aminomethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO2S/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3,7H2,(H,8,9) |
InChI-Schlüssel |
WQTSDEFNTLZLJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


